What is the chemical structure of 2,4,6-Trimethoxy-5-nitropyrimidine
What is the chemical structure of 2,4,6-Trimethoxy-5-nitropyrimidine
2,4,6-Trimethoxy-5-nitropyrimidine: Structural Dynamics, Anhydrous Nitration Protocols, and Applications in Oncology Scaffolds
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently encounter pyrimidine derivatives that serve as critical building blocks for complex active pharmaceutical ingredients (APIs). 2,4,6-Trimethoxy-5-nitropyrimidine (CAS: 83356-02-9) is a highly privileged intermediate characterized by a unique "push-pull" electronic system. The strategic placement of three electron-donating methoxy groups alongside a strongly electron-withdrawing nitro group makes this molecule an ideal precursor for synthesizing complex oncology therapeutics, including Gonadotropin-releasing hormone (GnRH) antagonists and p53-activating spirocyclic oxindoles.
This whitepaper dissects the chemical structure of 2,4,6-trimethoxy-5-nitropyrimidine, explains the mechanistic causality behind its specialized anhydrous synthesis, and provides field-proven protocols for drug development professionals.
Structural Dynamics & Physicochemical Profile
The pyrimidine core is inherently electron-deficient due to its two electronegative nitrogen atoms. However, in 2,4,6-trimethoxypyrimidine, the π -system is significantly enriched by the resonance contribution of three methoxy (-OCH₃) groups.
When nitrating this ring at the 5-position to create 2,4,6-trimethoxy-5-nitropyrimidine, the resulting structure achieves a delicate electronic balance. The nitro (-NO₂) group deactivates the ring just enough to stabilize the molecule, while simultaneously serving as a reducible handle for downstream nucleophilic coupling. If the nitro group is reduced to an amine, the resulting 5-amino-2,4,6-trimethoxypyrimidine becomes a highly reactive nucleophile for API scaffold integration.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Name | 2,4,6-Trimethoxy-5-nitropyrimidine |
| CAS Number | 83356-02-9 |
| Molecular Formula | C₇H₉N₃O₅ |
| Molecular Weight | 215.16 g/mol |
| Appearance | Cream-colored solid |
| SMILES | COC1=C(C(=NC(=N1)OC)OC)[O-] |
Data compiled and verified via the [1].
Mechanistic Causality of Anhydrous Nitration
The Challenge: Standard electrophilic aromatic nitration relies on a "mixed acid" system (fuming HNO₃ and concentrated H₂SO₄). However, applying mixed acids to 2,4,6-trimethoxypyrimidine inevitably leads to the acidic hydrolysis of the methoxy ethers, yielding undesired hydroxylated byproducts such as 5-nitropyrimidine-2,4,6-triol. Furthermore, alternative methods utilizing acetic anhydride and nitric acid yield the desired product in extremely low purity (~16%) due to competitive oxidation and side reactions[2].
The Solution: To preserve the methoxy groups, we must utilize an anhydrous, non-protic nitration strategy. The gold standard for this transformation is the in situ generation of nitronium triflate (NO₂OTf) using tetramethylammonium nitrate and trifluoromethanesulfonic (triflic) anhydride [3][4].
Causality: By eliminating water and strong protic acids, the ether linkages remain fully intact. The triflate anion (OTf⁻) acts as a superior leaving group, rendering the nitronium ion highly electrophilic. This allows the nitration to proceed smoothly at the 5-position, achieving crude yields exceeding 73% with high purity, effectively bypassing the historical reliance on the methanolysis of 2,4,6-trichloro-5-nitrobenzene.
Fig 1. Anhydrous generation of nitronium triflate and electrophilic nitration workflow.
Validated Synthetic Protocol: Direct Anhydrous Nitration
This protocol is designed as a self-validating system. The critical control point is the exclusion of ambient moisture, which would otherwise hydrolyze the triflic anhydride and quench the nitronium generation.
Reagents:
-
Tetramethylammonium nitrate (1.0 equiv)
-
Trifluoromethanesulfonic (Triflic) anhydride (1.5 equiv)
-
2,4,6-Trimethoxypyrimidine (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
System Purge: Flame-dry a multi-neck round-bottom flask equipped with an overhead mechanical stirrer. Purge the system with inert nitrogen (N₂) gas for 15 minutes.
-
Suspension: Suspend tetramethylammonium nitrate in anhydrous DCM. Validation Check: The salt will not fully dissolve; maintain vigorous mechanical stirring.
-
Electrophile Generation: Cool the reactor to -78°C using a dry ice/acetone bath. Dropwise, add triflic anhydride over 30 minutes. Allow the mixture to stir for 1.5 hours to ensure the complete in situ generation of nitronium triflate.
-
Substrate Addition: Dissolve 2,4,6-trimethoxypyrimidine in a minimal volume of anhydrous DCM. Add this solution dropwise to the active nitrating mixture to control the exothermic electrophilic aromatic substitution.
-
Reaction Maturation: Remove the cooling bath and allow the reaction to gradually warm to room temperature. Monitor the conversion via HPLC.
-
Aqueous Quench & Phase Separation: Quench the reaction by pouring it into saturated aqueous sodium bicarbonate. Mechanistic Causality: This step neutralizes residual triflic acid and forces the water-soluble tetramethylammonium triflate byproduct into the aqueous phase, leaving the highly pure nitrated pyrimidine in the organic layer.
-
Isolation: Separate the DCM layer, back-extract the aqueous layer once with fresh DCM, dry the combined organics over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a cream-colored solid.
Strategic Applications in Oncology Therapeutics
In drug development, 2,4,6-trimethoxy-5-nitropyrimidine is rarely the final API. Instead, it acts as a strategic linchpin. The nitro group is subjected to catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (Fe/HCl) to yield 5-amino-2,4,6-trimethoxypyrimidine . This amine is a highly versatile nucleophile utilized in two major therapeutic areas:
-
GnRH Antagonists: The amine is coupled into non-peptide scaffolds to create Gonadotropin-releasing hormone agents. These agents suppress testosterone and estrogen production, serving as frontline treatments for hormone-dependent malignancies like prostate and breast cancer[2].
-
p53 Activators: The amine is integrated into complex 1,2,3',5'-tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] scaffolds (spirocyclic oxindoles). These molecules inhibit the Mdm2 protein, preventing it from degrading the p53 tumor suppressor gene, thereby triggering apoptosis in cancer cells [5].
Fig 2. Downstream reduction and scaffold integration into oncology therapeutics.
References
-
Title: Electrophilic Tetraalkylammonium Nitrate Nitration. II. Improved Anhydrous Aromatic and Heteroaromatic Mononitration with Tetramethylammonium Nitrate and Triflic Anhydride, Including Selected Microwave Examples Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
- Title: NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM (WO2002098363A2)
- Title: Composés 1,2,3',5'-tétrahydro-2'h-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole] (WO2019141549A9)
-
Title: 2,4,6-Trimethoxy-5-nitropyrimidine CAS#83356-02-9 | Global PFAS Screening Tool Source: ChemRadar Substance Database URL: [Link]
Sources
- 1. 2,4,6-Trimethoxy-5-nitropyrimidine CAS#83356-02-9 | Global PFAS Screening Tool - Center for Per-and Polyfluoroalkyl Substances Information [chemradar.com]
- 2. WO2002098363A2 - NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Electrophilic tetraalkylammonium nitrate nitration. II. Improved anhydrous aromatic and heteroaromatic mononitration with tetramethylammonium nitrate and triflic anhydride, including selected microwave examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019141549A9 - Composés 1,2,3',5'-tétrahydro-2'h-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione utilisés en tant qu'agents thérapeutiques activant tp53 - Google Patents [patents.google.com]
